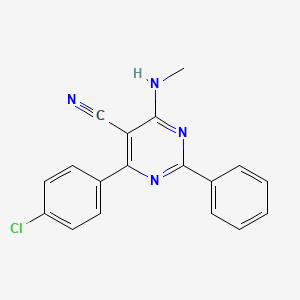
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including the use of FTIR, 1H-NMR, mass spectral, and elemental analysis for characterization. For instance, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has been demonstrated, highlighting the complexity and specificity required in synthesizing such compounds (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds is crucial for understanding their interaction with biological targets. For example, studies on the molecular structure of derivatives have shown the importance of the triazine heterocycle for potency and selectivity, indicating that even minor alterations in the molecular framework can significantly impact biological activity (Thalji et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can yield a variety of bioactive molecules. For example, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the chemical versatility and reactivity of these compounds (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for drug formulation and delivery. For instance, the crystal structure analysis of a novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, highlights the importance of understanding these properties for further pharmaceutical development (Zhou et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for the development of pharmaceutical compounds. Metabolism studies, for example, provide insights into how these compounds are processed in biological systems, which is vital for assessing their therapeutic potential and safety (Sharma et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel compounds with structural similarities to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide" has been a subject of interest in the field of medicinal chemistry. Research has focused on developing efficient synthetic routes for novel pyrimidines, pyrazoles, and other heterocyclic compounds that exhibit potential biological activities. For instance, the synthesis of novel 5,7-diarylpyridopyrimidines through the condensation of arylaldehydes, ammonium acetate, and acetoacetanilide has been reported, demonstrating the versatility of pyrimidine derivatives in drug design and synthesis (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Antimicrobial and Anti-inflammatory Activities
Several studies have explored the antimicrobial and anti-inflammatory potentials of compounds structurally related to "3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide". For example, novel benzodifuranyl derivatives derived from visnaginone and khellinone exhibited significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-angiogenic and DNA Cleavage Activities
Research has also been conducted on novel N-substituted piperidine carboxamide derivatives for their anti-angiogenic and DNA cleavage abilities, indicating their potential as anticancer agents. These compounds have shown significant efficacy in blocking blood vessel formation in vivo and demonstrating differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility in cancer therapy (Kambappa et al., 2017).
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-12-10-17(24-13(2)23-12)28-16-4-3-9-26(11-16)18(27)25-15-7-5-14(6-8-15)19(20,21)22/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSUCOCJDDFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
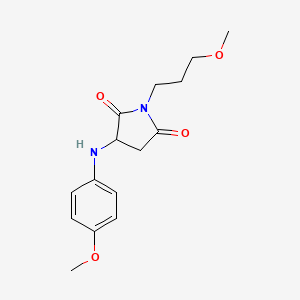
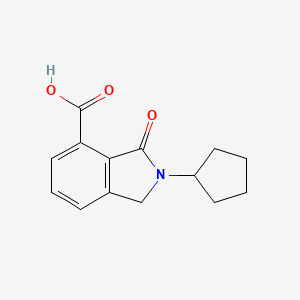
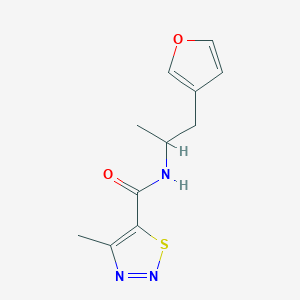

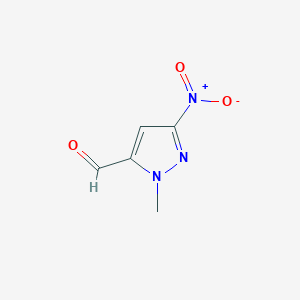

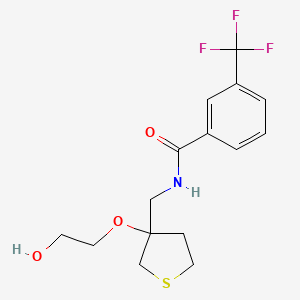

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)
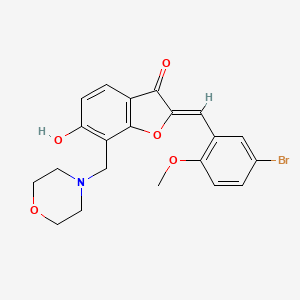
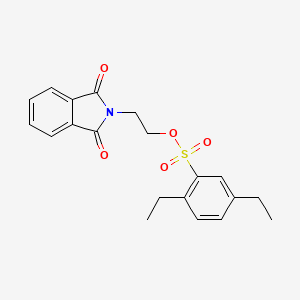
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
